

4-Propyl-1-octanol chemical and physical properties

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Compound of Interest

Compound Name: 4-Propyl-1-octanol

Cat. No.: B1371254

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An In-depth Technical Guide to 4-Propyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propyl-1-octanol is a branched-chain primary alcohol with the chemical formula $C_{11}H_{24}O$. [1][2] This document provides a comprehensive overview of its chemical and physical properties, drawing from computed data and general characteristics of similar branched-chain alcohols. Due to its non-commercial nature, experimental data for **4-Propyl-1-octanol** is limited. This guide addresses this gap by presenting theoretical data and outlining established synthetic methodologies, such as the Guerbet reaction and hydroformylation, that can be adapted for its production.[1] Furthermore, it discusses the expected spectroscopic characteristics and potential applications, providing a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

The chemical and physical properties of **4-Propyl-1-octanol** are summarized in the table below. It is important to note that much of the available data is computationally predicted due to a lack of extensive experimental studies on this specific isomer.[1] For comparison, data for the related linear isomer, 1-octanol, is also provided where available.

Property	4-Propyl-1-octanol	1-Octanol
Molecular Formula	C ₁₁ H ₂₄ O[1][2]	C ₈ H ₁₈ O
Molecular Weight	172.31 g/mol [2]	130.23 g/mol
IUPAC Name	4-propyloctan-1-ol[2]	Octan-1-ol
CAS Number	137008-38-9[2]	111-87-5
Appearance	Expected to be a colorless liquid	Colorless liquid
Boiling Point	Predicted values vary, but likely higher than 1-octanol due to increased molecular weight.	195 °C
Melting Point	Expected to be lower than 1-octanol due to branching.[1]	-16 °C
Density	Predicted values are in the range of 0.82-0.84 g/cm ³ .	0.824 g/cm ³
Solubility in Water	Expected to be low.	0.3 g/L at 25 °C
XLogP3	4.3 (Computed)[2]	3.0
Topological Polar Surface Area	20.2 Å ² (Computed)[2]	20.2 Å ²
Refractive Index	Not available	1.429

Synthesis and Experimental Protocols

The synthesis of **4-Propyl-1-octanol** can be approached through established methods for the formation of branched-chain alcohols. The two primary routes are the Guerbet reaction and hydroformylation of a suitable olefin.[1]

Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures in the presence of a catalyst to form a β -alkylated dimer alcohol.[3][4] For the synthesis of an

unsymmetrical alcohol like **4-Propyl-1-octanol**, a cross-Guerbet reaction between two different primary alcohols would be necessary.

General Experimental Protocol for Guerbet Reaction:

- Reactants: A primary alcohol (e.g., pentanol) and another primary alcohol (e.g., hexanol) in a desired molar ratio.
- Catalyst: A basic catalyst such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in combination with a hydrogenation catalyst like Raney nickel or a palladium complex. [3][4]
- Reaction Setup: A high-pressure autoclave reactor equipped with a mechanical stirrer, temperature controller, and a system for the removal of water.
- Procedure: a. The alcohols and the catalyst are charged into the reactor. b. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). c. The mixture is heated to a temperature typically in the range of 180-250 °C under pressure.[4] d. The reaction is monitored by observing the removal of water. e. After completion, the reactor is cooled, and the catalyst is filtered off. f. The product mixture is then purified by fractional distillation under reduced pressure to isolate the desired **4-Propyl-1-octanol**.

Logical Relationship of Guerbet Reaction Steps:

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